molecular formula C11H12N2O B1216272 5-Hydroxytryptoline CAS No. 23778-34-9

5-Hydroxytryptoline

Cat. No.: B1216272
CAS No.: 23778-34-9
M. Wt: 188.23 g/mol
InChI Key: HASNCBJLQYTILW-UHFFFAOYSA-N
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Description

5-Hydroxytryptoline (5-HT) is a naturally occurring chemical compound that plays a crucial role in the regulation of various physiological and behavioral processes in humans and animals. It is a derivative of the amino acid tryptophan and is also known as serotonin. 5-HT is synthesized in the central nervous system and the gastrointestinal tract and is involved in the regulation of mood, appetite, sleep, and pain perception, among other functions.

Scientific Research Applications

Analytical Techniques and Understanding of 5-Hydroxytryptamine

5-Hydroxytryptamine (5-HT), first isolated in 1937, has seen advancements in its understanding through improved analytical techniques like paper chromatography, spectrophotometry, and spectrophotofluorometry. These methods have been pivotal in exploring the metabolic pathways, physiological roles, and pharmacological effects of 5-HT and related compounds, significantly contributing to our knowledge in this area (Hanson, 1966).

Insect Neurobiology and Pharmacology

Insect models provide unique insights into 5-HT's role in controlling and modulating physiological and behavioral functions. The cloning and pharmacological characterization of a 5-HT1 receptor in insects help to understand 5-HT's broad spectrum of actions, not only in insects but potentially in other organisms as well (Troppmann et al., 2010).

Psychopathology and Functional Approach

5-HT disturbances have been observed across various psychiatric disorders, suggesting a functional rather than a nosological specificity. This perspective aligns 5-HT disturbances with specific psychopathological dimensions like aggression, anxiety, and mood dysregulation, underlining the significance of a functional approach in studying these disorders (Van Praag et al., 1987).

Neurotransmitter Candidate and Mental Diseases

5-HT is a well-acknowledged neurotransmitter candidate with a distribution in the brain and proposed roles in various physiological activities. Its disorders may contribute to the etiology of different mental diseases. However, directly linking 5-HT neuronal activity to specific behavioral events remains a challenge. Electrochemical methods offer a potential solution to monitor 5-HT release and its drug-induced behavioral effects, providing crucial insights into its role in the brain (Marsden, 1979).

Physiological and Pharmacological Roles

5-HT, known for its neurotransmitter role, has significant physiological and pharmacological roles, including the modulation of gastrointestinal motility, vascular tone, and involvement in various medical conditions like mood disorders, migraine, and hypertension. The understanding of 5-HT's physiology and its implications in diseases has expanded through animal model research, highlighting its complexity and multifaceted nature (Mohammad-Zadeh et al., 2008).

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-2,5,12-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASNCBJLQYTILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178463
Record name 5-Hydroxytryptoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23778-34-9
Record name 6-Hydroxy-1,2,3,4-tetrahydro-β-carboline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23778-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxytryptoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023778349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxytryptoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic acid was added dropwise to a solution of 3-(2-amino-ethyl)-1H-indol-5-ol hydrochloride (200 mg) in 7 mL methanol until the pH=4. Propionaldehyde (0.2 mL) was added and the mixture was heated at 75° C. in a sealed tube for 1 h. The tube was cooled to rt and unsealed. The solvent was evaporated to yield 190 mg of 2,3,4,9-tetrahydro-1H-β-carbolin-6-ol.
Quantity
0 (± 1) mol
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200 mg
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7 mL
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0.2 mL
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Synthesis routes and methods II

Procedure details

Acetic acid was added dropwise to a solution of 3-(2-amino-ethyl)-1H-indol-5-ol hydrochloride (200 mg) in 7 mL of methanol until the pH=4. Acetaldehyde (0.2 mL) was added and the mixture was heated at 75° C. in a sealed tube for 1 h. The tube was cooled to rt and unsealed. The solvent was evaporated yielding 160 mg of 2,3,4,9-tetrahydro-1H-β-carbolin-6-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
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7 mL
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solvent
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Quantity
0.2 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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